molecular formula C21H48ClNO3Si B14257652 N,N-Dibutyl-N-[3-(triethoxysilyl)propyl]butan-1-aminium chloride CAS No. 174300-52-8

N,N-Dibutyl-N-[3-(triethoxysilyl)propyl]butan-1-aminium chloride

Cat. No.: B14257652
CAS No.: 174300-52-8
M. Wt: 426.1 g/mol
InChI Key: VLYJLGCHGIKGSK-UHFFFAOYSA-M
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Description

N,N-Dibutyl-N-[3-(triethoxysilyl)propyl]butan-1-aminium chloride is a quaternary ammonium compound with a unique structure that combines both organic and inorganic components. This compound is known for its ability to form strong bonds with various substrates, making it useful in a wide range of applications, including surface modification, antimicrobial treatments, and as a coupling agent in polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutyl-N-[3-(triethoxysilyl)propyl]butan-1-aminium chloride typically involves the reaction of N,N-dibutylbutan-1-amine with 3-chloropropyltriethoxysilane in the presence of a suitable solvent such as toluene or dichloromethane. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion. The product is then purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the silicon atom, where the ethoxy groups can be replaced by other nucleophiles such as water or alcohols.

    Hydrolysis: In the presence of moisture, the ethoxy groups can hydrolyze to form silanol groups, which can further condense to form siloxane bonds.

    Oxidation and Reduction: The organic amine portion of the molecule can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions:

    Nucleophiles: Water, alcohols, and amines are common nucleophiles used in substitution reactions.

    Catalysts: Acidic or basic catalysts can be used to accelerate hydrolysis and condensation reactions.

    Solvents: Toluene, dichloromethane, and ethanol are commonly used solvents in these reactions.

Major Products:

    Siloxane Polymers: Formed through the condensation of silanol groups.

    Modified Surfaces: Resulting from the bonding of the compound to various substrates.

Chemistry:

    Surface Modification: Used to modify the surface properties of materials, enhancing their hydrophobicity or hydrophilicity.

    Polymer Chemistry: Acts as a coupling agent to improve the compatibility of different polymer components.

Biology and Medicine:

    Antimicrobial Treatments: The quaternary ammonium structure imparts antimicrobial properties, making it useful in disinfectants and antimicrobial coatings.

    Drug Delivery: Potential use in drug delivery systems due to its ability to form stable bonds with various biomolecules.

Industry:

    Adhesives and Sealants: Enhances the adhesion properties of adhesives and sealants.

    Coatings: Used in coatings to improve durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of N,N-Dibutyl-N-[3-(triethoxysilyl)propyl]butan-1-aminium chloride involves its ability to form strong covalent bonds with substrates through the silicon atom. The triethoxysilyl group can hydrolyze to form silanol groups, which can then condense to form siloxane bonds with surfaces. The quaternary ammonium group provides antimicrobial activity by disrupting the cell membranes of microorganisms.

Comparison with Similar Compounds

  • N-Trimethoxysilylpropyl-N,N,N-trimethylammonium chloride
  • N-Trimethoxysilylpropyl-N,N,N-trimethylammonium chloride
  • N-Trimethoxysilylpropyl-N,N,N-trimethylammonium chloride

Uniqueness: N,N-Dibutyl-N-[3-(triethoxysilyl)propyl]butan-1-aminium chloride is unique due to its combination of a long alkyl chain with a triethoxysilyl group, providing both hydrophobic and hydrophilic properties. This dual functionality makes it highly versatile for various applications, particularly in surface modification and antimicrobial treatments.

Properties

CAS No.

174300-52-8

Molecular Formula

C21H48ClNO3Si

Molecular Weight

426.1 g/mol

IUPAC Name

tributyl(3-triethoxysilylpropyl)azanium;chloride

InChI

InChI=1S/C21H48NO3Si.ClH/c1-7-13-17-22(18-14-8-2,19-15-9-3)20-16-21-26(23-10-4,24-11-5)25-12-6;/h7-21H2,1-6H3;1H/q+1;/p-1

InChI Key

VLYJLGCHGIKGSK-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCC[Si](OCC)(OCC)OCC.[Cl-]

Origin of Product

United States

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